molecular formula C7H7N3O B155116 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1618-37-7

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B155116
CAS No.: 1618-37-7
M. Wt: 149.15 g/mol
InChI Key: GEXRTPPPJWUZFK-UHFFFAOYSA-N
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Description

5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold with a methyl substituent at the 5-position. This structure is of significant interest in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .

A key advancement in its synthesis was reported by Kanamarlapudi et al. (2007), who developed a one-pot, environmentally benign method yielding 60% overall efficiency. The process involves reacting an acyl-protected aminoacetone with cyanoacetamide, followed by cyclization, avoiding hazardous reagents like excess Raney nickel used in earlier routes . The compound’s thermal stability and solubility profile (polar aprotic solvents) make it a versatile intermediate for derivatization .

Properties

IUPAC Name

5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXRTPPPJWUZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622487
Record name 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618-37-7
Record name 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Preparation Methods

The most cited method involves a one-pot synthesis starting from acyl-protected aminoacetone and cyanoacetamide . This approach proceeds through two sequential reactions:

  • Condensation : Acyl-protected aminoacetone reacts with cyanoacetamide in a polar aprotic solvent (e.g., dimethylformamide) at 70–90°C to form 2-amino-4-methyl-1H-pyrrole-3-carboxamide.

  • Cyclization : The intermediate undergoes intramolecular cyclization under basic conditions (e.g., aqueous sodium hydroxide) at elevated temperatures (100–110°C), yielding the target compound.

Key Advantages :

  • Yield : 60% overall yield, significantly higher than traditional methods requiring Raney nickel .

  • Environmental Impact : Eliminates the need for hazardous Raney nickel, reducing metal waste and simplifying purification .

  • Scalability : Demonstrated on multigram scales with reproducible results .

Limitations :

  • Requires strict control of reaction conditions to prevent side reactions, such as over-condensation or decomposition of the acyl-protected intermediate.

Halogenation-Cyclization Strategies from Patent Literature

Patent methodologies describe regiospecific halogenation followed by cyclization . For example:

  • Halogenation : A preformed pyrrole derivative (e.g., 2-amino-4-methyl-1H-pyrrole-3-carboxamide) is treated with N-bromosuccinimide (NBS) or iodine in ethanol/water at 25–100°C to introduce a halogen at the 5-position .

  • Cyclization : The halogenated intermediate reacts with a pyrimidine precursor (e.g., 2,4-diamino-6-hydroxypyrimidine) in methanol/water under reflux, forming the pyrrolo[2,3-d]pyrimidine core .

Experimental Data :

  • Solvent System : Ethanol/water (3:1) optimizes solubility and reaction kinetics .

  • Yield : 70–75% for halogenation; 80–85% for cyclization .

Critical Analysis :

  • Regiospecificity : Ensures correct substitution at the 5-position but requires precise stoichiometry to avoid dihalogenation .

  • Cost : Halogenating agents like NBS increase material costs compared to metal-free routes .

Dakin-West Reaction Approach

A novel route employing the Dakin-West reaction starts with alanine and malononitrile :

  • Dakin-West Reaction : Alanine reacts with malononitrile in acetic anhydride to form a β-ketoamide intermediate.

  • Cyclization : The intermediate undergoes thermal cyclization in phosphoric acid at 120°C, yielding the pyrrolo[2,3-d]pyrimidine skeleton.

Advantages :

  • Atom Economy : Utilizes inexpensive starting materials and avoids protective groups .

  • Waste Reduction : No chromatographic purification required, aligning with green chemistry principles .

Challenges :

  • Yield : 45–50%, lower than one-pot methods .

  • Side Products : Competitive formation of imidazoles necessitates careful temperature control .

Formic Acid-Mediated Cyclization

Refluxing a preformed pyrrole-carboxamide derivative in formic acid (85%) for 12 hours induces cyclization . For example:

  • Substrate : 7-(2,4-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

  • Conditions : 85% formic acid, reflux (100–110°C), 12 hours.

Performance Metrics :

  • Yield : 65–70% after recrystallization .

  • Purity : >95% by HPLC, attributed to the self-purifying effect of formic acid .

Drawbacks :

  • Substrate Specificity : Limited to derivatives with electron-withdrawing groups at the 7-position .

  • Corrosivity : Prolonged exposure to formic acid demands specialized reactor materials .

Comparative Analysis of Methods

Method Overall Yield Key Advantages Key Limitations
One-Pot Synthesis 60%High yield, scalable, eco-friendlySensitive to reaction conditions
Halogenation-Cyclization 75%Regiospecific, high purityCostly reagents, multiple steps
Dakin-West Route 45–50%Green chemistry, simple workupModerate yield, side reactions
Formic Acid Cyclization 65–70%High purity, no chromatographySubstrate limitations, corrosive conditions

Chemical Reactions Analysis

Types of Reactions

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrrolopyrimidines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of pyrrolopyrimidine.

    Reduction: Dihydropyrrolopyrimidines.

    Substitution: Various substituted pyrrolopyrimidines depending on the nucleophile used.

Scientific Research Applications

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in kinases.

    Medicine: Investigated for its antiviral, antitumor, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound is known to affect pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Melting Point (°C) Key Structural Features Reference
5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 5-CH₃ Not reported Methyl enhances lipophilicity; minimal steric hindrance
25j () 5-(3-Iodo-4,5-dimethoxyphenyl), 6-benzoyl >300 Halogen (I) increases molecular weight; benzoyl improves π-π stacking
25n () 5-(3-Hydroxyphenyl), 6-benzoyl >300 Hydroxyl group enhances solubility via H-bonding
Compound 15 () 5-Ph, 2-CF₂H, 6-benzoyl Not reported Difluoromethyl improves metabolic stability
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () 5-CH₃, 4-NH₂ Not reported Amino group at C4 alters electronic density

Key Observations :

  • Halogenated Derivatives (e.g., 25j, 25m): High melting points (>300°C) suggest strong crystalline packing, likely due to halogen-mediated intermolecular interactions .
  • Polar Substituents (e.g., 25n’s -OH): Enhance aqueous solubility but may reduce membrane permeability.
  • Methyl vs.

Key Observations :

  • The target compound’s synthesis is superior in green chemistry metrics compared to halogenated derivatives requiring harsh conditions (e.g., ’s 25l) .

Key Observations :

  • Halogenated and Fluorinated Derivatives : Exhibit potent anticancer activity (e.g., ’s Compound 15) but may face toxicity challenges .

Q & A

Q. What are the standard synthetic routes for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one?

A multi-step synthesis is typically employed. For example, a general procedure involves:

  • Step 1 : Condensation of ethyl 2-cyanoacetate with dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
  • Step 2 : Reaction with formamidine to generate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
  • Step 3 : Cyclization under acidic conditions to yield the pyrrolo[2,3-d]pyrimidine core.
  • Step 4 : Methylation at position 5 using methylating agents like methyl iodide under basic conditions. Reaction optimization (e.g., reflux time, solvent selection) is critical for yield and purity .

Q. How is the structure of this compound characterized?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, the methyl group at position 5 shows distinct coupling patterns in the aromatic region.
  • HRMS : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguous regiochemistry in fused-ring systems .

Q. What is the role of methyl substitution at position 5 in modulating biological activity?

Methyl groups enhance lipophilicity and influence binding pocket interactions. Compared to ethyl or chloro analogs (e.g., 4-chloro-5-ethyl derivatives), the smaller methyl group may reduce steric hindrance, improving kinase binding affinity. Computational docking studies can predict selectivity trends .

Advanced Research Questions

Q. How can synthetic yield be optimized for 5-methyl derivatives?

Critical parameters include:

  • Catalyst choice : Acidic conditions (e.g., HCl in isopropanol) improve nucleophilic substitution efficiency during functionalization .
  • Reaction time : Prolonged reflux (12–48 hours) ensures complete cyclization but risks decomposition.
  • Purification : Recrystallization from methanol or ethanol enhances purity (>95%) .

Q. What strategies address regioselectivity challenges during functionalization?

  • Protecting groups : Temporary protection of reactive sites (e.g., NH groups) prevents undesired side reactions.
  • Directed metalation : Use of directing groups (e.g., halogens) enables selective C-H activation at position 5 or 7.
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing byproduct formation .

Q. How do contradictory kinase inhibition data arise, and how can they be resolved?

Discrepancies may stem from:

  • Assay conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter IC50 values.
  • Cell lines : Differences in kinase expression levels (e.g., EGFR in A549 vs. H1975 cells) impact potency.
  • Off-target effects : Cross-reactivity with structurally similar kinases (e.g., Her2 vs. VEGFR2) requires orthogonal assays (e.g., SPR, thermal shift) .

Q. What computational tools predict the binding mode of 5-methyl derivatives with kinase targets?

  • Molecular docking (AutoDock Vina) : Models interactions with kinase active sites (e.g., hydrogen bonding with hinge region residues).
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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